Cefotaxime Proxetil-d3
Description
Cefotaxime Proxetil-d3 is a deuterium-labeled analog of cefotaxime proxetil, a third-generation cephalosporin prodrug designed for improved stability and analytical utility. The deuterated form is primarily used as an internal reference standard in pharmacokinetic (PK) studies, degradation analyses, and impurity profiling due to its isotopic stability and structural similarity to the parent compound . Its molecular formula includes three deuterium atoms, which minimally alter its physical properties compared to non-deuterated cefotaxime proxetil but enhance its utility in mass spectrometry and high-performance liquid chromatography (HPLC) assays .
Properties
Molecular Formula |
C₂₂H₂₄D₃N₅O₁₀S₂ |
|---|---|
Molecular Weight |
588.63 |
Synonyms |
(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Cephalosporins
- Cefotaxime Proxetil : The parent compound is hydrolyzed in vivo to active cefotaxime, which inhibits bacterial cell wall synthesis. Unlike its deuterated counterpart, it is used therapeutically but shares similar susceptibility to β-lactamase degradation. For example, OXA-48 carbapenemase hydrolyzes cefotaxime into inactive decarboxylated and deacetylated forms, rendering it ineffective against OXA-48-producing Enterobacteriaceae .
- Cefpodoxime Proxetil: Another prodrug cephalosporin with structural similarities. Its degradation products (e.g., de-esterified metabolites) differ from those of cefotaxime proxetil, and it exhibits notable drug interactions with aluminum/magnesium-containing antacids, which reduce absorption .
Deuterated Cephalosporins
- Cefpodoxime Acid-d3 : Used alongside Cefotaxime Proxetil-d3 in impurity profiling. Both serve as reference standards but differ in their degradation pathways under stress conditions (e.g., acidic/alkaline hydrolysis) .
- Cefuroxime Axetil-d3: Another deuterated prodrug, primarily employed in analytical workflows. Unlike this compound, it lacks data on enzymatic degradation patterns in resistance studies .
Pharmacokinetic and Pharmacodynamic Profiles
Resistance and Degradation Profiles
- OXA-48-Mediated Hydrolysis : Cefotaxime (active form) is degraded by OXA-48 into inactive metabolites, while ceftazidime and ceftriaxone remain stable. This limits cefotaxime's utility in carbapenem-resistant infections .
- Antimicrobial Combinations: Cefotaxime exhibits antagonism with anti-rickettsial agents (e.g., doxycycline, azithromycin), reducing efficacy in Orientia tsutsugamushi infections. No such data exist for its deuterated form .
Key Research Findings
Enzymatic Degradation: Cefotaxime's catalytic efficiency (kcat/Km) remains unchanged by the R164S substitution in β-lactamases, but its absolute kcat reduction (−100 s⁻¹) is more pronounced than ceftazidime's (−3 s⁻¹) due to higher baseline activity .
PK in Critically Ill Patients: Non-deuterated cefotaxime shows variable target attainment in critically ill patients, with continuous infusion preferred for resistant pathogens like Enterobacter spp. .
Cross-Reactivity : Identical R1-side chains in cefotaxime and ceftriaxone necessitate caution in patients with cephalosporin allergies .
Q & A
Q. What validated analytical methods are recommended for quantifying Cefotaxime Proxetil-d3 in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is widely used. For HPLC, a validated method involves a mobile phase of 0.02 M ammonium acetate (Solution A) and acetonitrile (Solution B) in gradient mode, with a C18 column and detection at 254 nm. System suitability requires resolution ≥2.0 between analytes and impurities, with precision ≤2% RSD . LC-MS protocols should employ stable isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects and improve accuracy .
Q. How should stability studies for this compound in aqueous solutions be designed?
Stability testing should follow ICH guidelines, with conditions mimicking clinical use (e.g., 0.9% NaCl or 5% dextrose). For example, prepare solutions at 83.3 mg/mL and 125 mg/mL, store at 25°C, and sample at 0, 2, 4, 6, and 24 hours. HPLC analysis shows degradation >10% after 6 hours, necessitating a 6-hour stability limit for ICU applications. Include controls for temperature, light exposure, and pH variation .
Q. What in vitro models are suitable for assessing bacterial resistance to this compound?
Use broth microdilution assays per CLSI guidelines. Prepare serial dilutions of this compound (0.25–128 µg/mL) in Mueller-Hinton broth, inoculate with standardized bacterial suspensions (e.g., E. coli ATCC 25922), and incubate at 35°C for 18–24 hours. Confirm resistance mechanisms (e.g., β-lactamase production) via nitrocefin hydrolysis assays or PCR for bla genes .
Advanced Research Questions
Q. How can contradictory resistance data across bacterial species be analyzed?
Contradictions (e.g., rising cefotaxime resistance in E. coli vs. stable rates in Klebsiella) require genomic and phenotypic reconciliation. Perform whole-genome sequencing to identify resistance genes (e.g., blaCTX-M, ampC), and correlate with MIC values using statistical models (e.g., logistic regression). Adjust for confounders like regional antibiotic usage or hospital-specific protocols .
Q. What experimental designs optimize the study of synergistic effects between this compound and nanoparticle carriers?
Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) for combinations (e.g., Ag-doped ZnO NPs + this compound). For in vivo models, administer NPs intravenously at sub-therapeutic doses alongside this compound in infected mice. Monitor bacterial load reduction (CFU/mL) and histopathological changes in organs. Include toxicity assays (e.g., hemolysis, LDH release) .
Q. How can PCR mutagenesis elucidate resistance evolution to this compound?
Introduce random mutations into β-lactamase genes (e.g., TEM-1) via error-prone PCR, transform into E. coli, and select mutants on agar containing escalating cefotaxime concentrations (2–256 µg/mL). Sequence surviving colonies to map mutations (e.g., E104K, M182T) and quantify fitness coefficients using growth curves .
Methodological Guidance
Q. How to validate degradation products of this compound under stressed conditions?
Subject the compound to hydrolytic (acid/alkaline), oxidative (H2O2), and thermal stress. Analyze degradants via LC-MS/MS with high-resolution mass spectrometry (HRMS). Fragment ions (e.g., m/z 285.1 for β-lactam ring cleavage) confirm structural changes. Compare retention times and spectra against synthetic standards .
Q. What in vivo protocols assess organ-specific toxicity of this compound?
Use Swiss albino mice divided into therapeutic (50 mg/kg) and supratherapeutic (200 mg/kg) dose groups. Administer intramuscularly for 6 days, then euthanize and harvest kidney, liver, and lung tissues. Assess histopathology (H&E staining), serum biomarkers (ALT, creatinine), and oxidative stress markers (MDA, SOD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
